

Commercially available Ethyl linolenate-d5 standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl linolenate-d5

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An In-depth Technical Guide to Commercially Available **Ethyl Linolenate-d5** Standards for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available **Ethyl linolenate-d5** standards, their applications in research and drug development, and detailed methodologies for their use. This document is intended for researchers, scientists, and professionals in the field of drug development who require a reliable internal standard for the quantification of ethyl linolenate or related fatty acid ethyl esters.

Introduction to Ethyl Linolenate-d5

Ethyl linolenate-d5 is a deuterated form of ethyl linolenate, a fatty acid ethyl ester. The incorporation of five deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS/MS). Its primary application is in the accurate measurement of its non-deuterated counterpart in various biological matrices. This is particularly relevant in studies investigating lipid metabolism, alcohol consumption biomarkers, and the pharmacokinetics of omega-3 fatty acid-based drugs and supplements.

Commercially Available Ethyl Linolenate-d5 Standards

The most commonly available isomer of **Ethyl linolenate-d5** is α -Linolenic acid ethyl ester-d5. Some suppliers may also offer γ -Linolenic acid ethyl ester-d5. It is crucial to select the appropriate isomer based on the specific research application.

α -Linolenic Acid Ethyl Ester-d5

Table 1: Commercially Available α -Linolenic Acid Ethyl Ester-d5 Standards

Supplier	Catalog Number	Purity	Formulation	CAS Number
GlpBio	GC45601	>99.00%	A solution in ethanol	203633-16-3[1]
Tebubio	BP-41076	Not specified	Not specified	203633-16-3[2]
LGC Standards	TRC-L467647	Not specified	Not specified	Not specified
Cayman Chemical	28185	$\geq 99\%$ deuterated forms (d1-d5)	A solution in ethanol	203633-16-3[3]

Note: Pricing and availability are subject to change and may require inquiry with the respective suppliers.

γ -Linolenic Acid Ethyl Ester-d5

Table 2: Commercially Available γ -Linolenic Acid Ethyl Ester-d5 Standards

Supplier	Product Name	Purity	Formulation	CAS Number
LGC Standards	Gamma-Linolenic Acid Ethyl Ester-d5	Not specified	Not specified	Not specified[4]
Adva Tech Group Inc.	Gamma-Linolenic Acid Ethyl Ester-d5	Inquire	Inquire	Not specified[5]
Cayman Chemical	γ -Linolenic Acid ethyl ester	$\geq 98\%$	A solution in ethanol	31450-14-3[6]

Note: The Cayman Chemical product is the non-deuterated form but is included for reference. Researchers should verify the deuteration status with suppliers when ordering.

Experimental Protocols

The use of **Ethyl linolenate-d5** as an internal standard is crucial for accurate quantification of fatty acid ethyl esters (FAEEs) in biological samples. Below are representative protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Ethyl Linolenate using GC-MS

This protocol is adapted from established methods for the analysis of fatty acids and their esters.^{[7][8][9][10]}

3.1.1. Sample Preparation and Lipid Extraction

- Spiking with Internal Standard: To 100 µL of plasma or homogenized tissue, add a known amount of **Ethyl linolenate-d5** (e.g., 100 ng) in ethanol.
- Lipid Extraction (Folch Method):
 - Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
 - Vortex vigorously for 2 minutes.
 - Centrifuge at 2000 x g for 10 minutes to separate the phases.
 - Carefully collect the lower organic phase containing the lipids.
 - Wash the organic phase with 0.5 mL of 0.9% NaCl solution.
 - Centrifuge again and collect the lower organic phase.
 - Dry the lipid extract under a gentle stream of nitrogen.

3.1.2. Derivatization (if analyzing total fatty acids after hydrolysis)

- This step is for converting free fatty acids to a more volatile form for GC-MS. For direct analysis of ethyl esters, this step can be omitted.
- Re-dissolve the dried lipid extract in 1 mL of 2% H₂SO₄ in methanol.
- Incubate at 60°C for 1 hour to convert fatty acids to their methyl esters (FAMES).
- Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.
- Collect the upper hexane layer containing the FAMES.
- Dry the hexane extract under nitrogen.
- Reconstitute in a small volume of hexane (e.g., 50 µL) for GC-MS analysis.

3.1.3. GC-MS Analysis

- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
- Oven Program:
 - Initial temperature: 50°C, hold for 1 min.
 - Ramp 1: 25°C/min to 175°C.
 - Ramp 2: 4°C/min to 230°C, hold for 5 min.
- Injector: Splitless mode at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).

- Monitor characteristic ions for ethyl linolenate and **ethyl linolenate-d5**. For deuterated ethyl esters, specific fragment ions such as m/z 88 and 101 can be monitored.[7]

Quantification of Ethyl Linolenate using LC-MS/MS

This protocol is based on methods for the analysis of polyunsaturated fatty acids and their esters.[11][12]

3.2.1. Sample Preparation

- Protein Precipitation and Extraction:
 - To 50 μL of plasma, add 150 μL of ice-cold acetonitrile containing the **Ethyl linolenate-d5** internal standard (e.g., 50 ng/mL).
 - Vortex for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.

3.2.2. LC-MS/MS Analysis

- Liquid Chromatograph: Shimadzu Nexera or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase:
 - A: 10 mM Ammonium Acetate in Water
 - B: Acetonitrile/Isopropanol (1:1, v/v)
- Gradient:
 - Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Develop specific precursor-to-product ion transitions for both ethyl linolenate and **ethyl linolenate-d5**.

Signaling and Metabolic Pathways

While **Ethyl linolenate-d5** itself is used as a tracer and internal standard, the metabolic fate and signaling effects of its non-deuterated counterpart, α -linolenic acid ethyl ester, are of significant interest in biomedical research.

Metabolic Pathway of α -Linolenic Acid

α -Linolenic acid (ALA), the precursor to its ethyl ester, is an essential omega-3 fatty acid that is metabolized in the body to longer-chain polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of desaturation and elongation steps.[13][14]



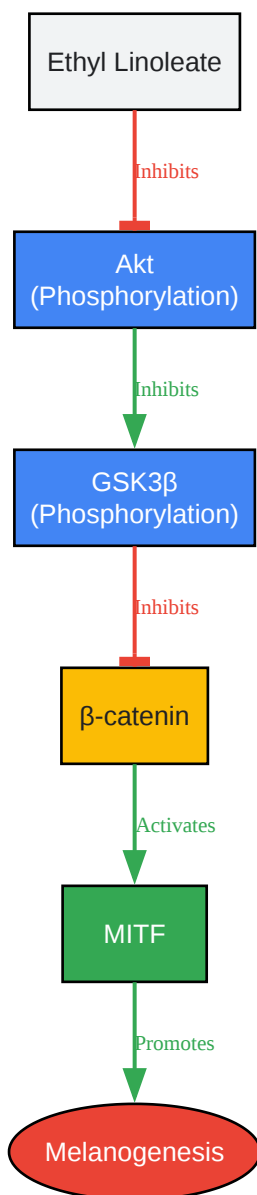
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Caption: Metabolic conversion of α -linolenic acid to EPA and DHA.

Signaling Pathway Influenced by Ethyl Linoleate

While specific signaling pathways for ethyl linolenate are not extensively documented, research on the related ethyl linoleate has shown its involvement in melanogenesis through the

Akt/GSK3 β / β -catenin signaling pathway.[15] This suggests that fatty acid ethyl esters can have direct biological activities.

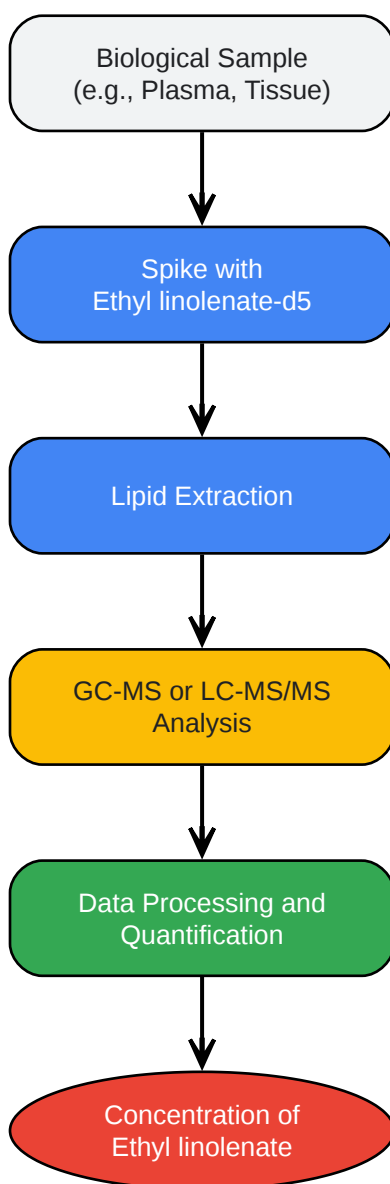


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Caption: Inhibition of melanogenesis by ethyl linoleate via the Akt/GSK3 β / β -catenin pathway.

Experimental Workflow

The general workflow for using **Ethyl linolenate-d5** as an internal standard in a quantitative bioanalytical study is outlined below.



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Caption: General workflow for quantification using an internal standard.

Conclusion

Ethyl linolenate-d5 is an essential tool for researchers and drug development professionals requiring accurate quantification of ethyl linolenate in biological matrices. This guide provides a summary of commercially available standards, detailed experimental protocols, and relevant biological pathways to facilitate its effective use in the laboratory. The choice of the specific isomer and analytical platform should be guided by the research objectives.

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- To cite this document: BenchChem. [Commercially available Ethyl linolenate-d5 standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026117#commercially-available-ethyl-linolenate-d5-standards]

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